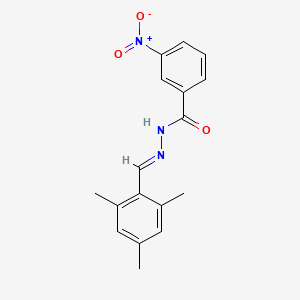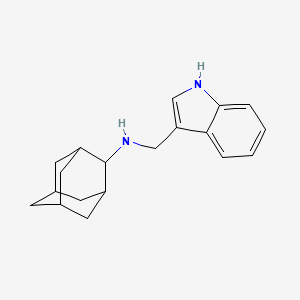![molecular formula C13H10FNO4S B5524765 2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)
2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H10FNO4S . It is a derivative of benzoic acid, which is a common component in a variety of products .
Molecular Structure Analysis
The molecular structure of “2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid” consists of a benzoic acid core with a sulfonyl-amino group attached to the second carbon of the benzene ring . The sulfonyl group is further substituted with a 2-fluorophenyl group .Scientific Research Applications
Antipsychotic Properties: Certain pyrrole derivatives exhibit antipsychotic effects, making them valuable in the treatment of mental health disorders.
β-Adrenergic Antagonists: Pyrrole-based compounds have been explored as β-adrenergic receptor antagonists, which play a role in managing cardiovascular conditions.
Anxiolytic Activity: Anxiolytic properties are attributed to specific pyrrole-containing molecules, contributing to anxiety management.
Anticancer Potential: Pyrrole analogs have demonstrated activity against various cancers, including leukemia, lymphoma, and myelofibrosis. These compounds may interfere with cancer cell growth and survival pathways.
Antibacterial and Antifungal Effects: Pyrrole derivatives exhibit antibacterial and antifungal properties, making them potential candidates for combating infections.
Antiprotozoal and Antimalarial Activity: Researchers have explored pyrrole-containing compounds as antiprotozoal agents, particularly against parasitic diseases. Some of these molecules also show promise in malaria treatment.
Structure–Activity Relationship Studies: Understanding the relationship between the pyrrole structure and biological activity is crucial. Researchers investigate how modifications affect efficacy and safety profiles.
Marketed Drugs and Clinical Trials: Several drugs containing a pyrrole ring system are available in the market or undergoing clinical trials. These include both small molecules and biologics.
Specific Applications of 2-{[(2-Fluorophenyl)sulfonyl]amino}benzoic Acid
While direct research on this specific compound is limited, we can draw insights from related molecules. For instance:
Pyrrole-Containing Analogs: Given the presence of a sulfonyl group and an amino group, 2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid could be explored as a pyrrole-containing analog. Researchers might investigate its potential in the areas mentioned above.
Targeting Specific Enzymes or Receptors: Considering the sulfonyl group, this compound might interact with enzymes or receptors involved in disease pathways. Further studies could reveal its precise targets.
Drug Design and Synthesis: Efforts to synthesize novel pyrrole-based compounds often involve modifying existing structures. Researchers may explore this compound as part of drug design endeavors.
properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-6-2-4-8-12(10)20(18,19)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCIYIFEXWSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

